Lipophilicity Profile: Dodecyl 4-Nitrophenyl Sulfone vs. Sodium Dodecyl Sulfate (SDS)
The lipophilicity of dodecyl 4-nitrophenyl sulfone, as indicated by its calculated octanol-water partition coefficient (XLogP3-AA = 6.6), is dramatically higher than that of the common anionic surfactant sodium dodecyl sulfate (SDS). This quantitative difference underscores a distinct partitioning behavior favoring hydrophobic environments. [1] [2]
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.6 |
| Comparator Or Baseline | Sodium Dodecyl Sulfate (SDS): Experimental logP ≈ 1.6 |
| Quantified Difference | 5.0 log units higher |
| Conditions | Computational prediction (XLogP3) for target compound; experimental determination for comparator. |
Why This Matters
This significant difference in lipophilicity is a primary selection criterion for applications requiring strong partitioning into lipid bilayers or non-polar phases, such as in the design of membrane probes or drug delivery systems, where SDS's more hydrophilic character is unsuitable.
- [1] PubChem. (2026). Dodecyl 4-nitrophenyl sulfone (CID 5226387). National Library of Medicine. View Source
- [2] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. View Source
